
Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride
Overview
Description
Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride is a synthetic organic compound belonging to the benzoxazepine class. This compound is characterized by its unique structure, which includes a bromine atom and a carboxylate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride typically involves multiple steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Esterification: The carboxylate ester group is introduced via esterification reactions, typically using methanol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted position, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group or the bromine atom, resulting in the formation of alcohols or debrominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Synthesis and Chemical Properties
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine is often synthesized as an intermediate for other pharmaceutical compounds. One prominent application is its role in the synthesis of Venlafaxine, a non-tricyclic antidepressant. The preparation involves catalytic hydrogenation of specific precursors, yielding high purity and efficiency, which is crucial for industrial production .
Antidepressant Activity
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine serves as a precursor in the synthesis of Venlafaxine, which functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). This compound has shown efficacy in treating major depressive disorder and anxiety disorders by modulating neurotransmitter levels in the brain .
Antitumor Potential
Recent studies have indicated that derivatives of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine exhibit promising antitumor properties. In vivo studies demonstrated that these compounds can significantly reduce tumor mass compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). For instance, one study reported a reduction in solid tumor mass by 54% when treated with a derivative of this compound .
Table 2: Antitumor Efficacy Comparison
Treatment | Tumor Mass Reduction (%) | Comparison to Control |
---|---|---|
Compound Derived from N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine | 54% | Significant |
5-Fluorouracil (5-FU) | 67% | Reference |
Research Insights
The versatility of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine extends beyond its direct applications. Researchers are exploring its potential in various fields:
- Neuroscience : Investigating the effects on neurotransmitter systems may lead to new treatments for mood disorders.
- Oncology : Further studies are needed to understand the mechanisms behind its antitumor effects and to optimize its structure for enhanced efficacy.
- Toxicology : Evaluating its safety profile and potential side effects is crucial for clinical applications.
Case Studies
Several case studies highlight the effectiveness of compounds derived from N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine:
- Case Study 1 : A study on mice bearing tumors showed that treatment with a specific derivative led to a significant decrease in tumor volume and improved hematological parameters, indicating reduced toxicity compared to conventional chemotherapy .
- Case Study 2 : Clinical trials with Venlafaxine have confirmed its effectiveness in managing depression with fewer side effects compared to older antidepressants, showcasing the importance of this compound in therapeutic settings.
Mechanism of Action
The mechanism of action of Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
- Methyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
- Methyl 9-iodo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Uniqueness
Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the hydrochloride salt form enhances its solubility and stability, which is beneficial for both research and industrial applications.
Biological Activity
Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride is a compound belonging to the benzoxazepine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C10H12BrClN2O2
- Molecular Weight: 291.58 g/mol
- CAS Number: 1790156-17-0
The compound features a bromine atom at the 9th position and a carboxylate group that enhances its solubility and biological activity. The benzoxazepine structure is known for its ability to interact with various biological targets.
The biological activity of methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can modulate the activity of various enzymes and receptors due to its structural characteristics.
Key Mechanisms:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation: The compound can interact with neurotransmitter receptors, influencing neural signaling pathways.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
1. Antimicrobial Activity:
Studies have shown that benzoxazepines exhibit antimicrobial properties. Methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has been evaluated for its effectiveness against various bacterial strains.
2. Anticancer Potential:
There is ongoing research into the anticancer properties of benzoxazepines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways.
3. Neuropharmacological Effects:
Given its structural similarity to known neuroleptics, this compound may exhibit psychoactive effects. Research is being conducted to evaluate its potential as an antipsychotic agent.
Table 1: Summary of Biological Activities
Case Study Insights
A notable study published in MDPI explored the synthesis and biological evaluation of various benzoxazepines including methyl 9-bromo derivatives. The findings indicated significant cytotoxicity against several cancer cell lines when treated with this compound. The study highlighted the importance of structural modifications in enhancing biological activity ( ).
Properties
IUPAC Name |
methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3.ClH/c1-15-11(14)7-4-8-6-13-2-3-16-10(8)9(12)5-7;/h4-5,13H,2-3,6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLPGOZHPQWWDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)OCCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172033-34-8 | |
Record name | methyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.